

Comparative analysis of N,N,4-trimethyl- and N,N-dimethylbenzamide

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Compound of Interest

Compound Name: **N,N-Dimethylbenzamide**

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A Comparative Analysis of N,N,4-trimethylbenzamide and **N,N-dimethylbenzamide** for Researchers and Drug Development Professionals

This guide provides an objective comparison between N,N,4-trimethylbenzamide and **N,N-dimethylbenzamide**, focusing on their physicochemical properties, synthesis, and known or potential biological activities. The information is intended to assist researchers, scientists, and drug development professionals in evaluating these compounds for their specific applications.

Physicochemical and Thermochemical Properties

A summary of the key physicochemical and thermochemical properties for N,N,4-trimethylbenzamide and **N,N-dimethylbenzamide** is presented below. This data is crucial for understanding the behavior of these compounds in various experimental settings.

Property	N,N,4-trimethylbenzamide	N,N-dimethylbenzamide
CAS Number	14062-78-3[1][2]	611-74-5[3]
Molecular Formula	C ₁₀ H ₁₃ NO[1][2]	C ₉ H ₁₁ NO[3]
Molecular Weight	163.22 g/mol [1][2]	149.19 g/mol [3]
Appearance	White crystalline solid[1]	White to slightly yellow crystalline solid[4][5]
Melting Point	41 °C[2]	43-45 °C[3][4]
Boiling Point	Not available	132-133 °C at 15 mmHg[3][4]
Solubility	Expected to be soluble in organic solvents[6]	Soluble in water and organic solvents[3][7]
Enthalpy of Sublimation (Δ _{subH°})	82.4 ± 6.3 kJ/mol[8]	Not available
Gas Phase Enthalpy of Formation (ΔfH° _{gas})	-113 ± 10. kJ/mol[9]	Not available

Synthesis Protocols

The synthesis of both N,N,4-trimethylbenzamide and N,N-dimethylbenzamide can be achieved through standard amidation reactions. The most common approach involves the reaction of a corresponding benzoyl chloride with dimethylamine.

Experimental Protocol: Synthesis of N,N,4-trimethylbenzamide from 4-Methylbenzoyl Chloride

This protocol describes the synthesis of N,N,4-trimethylbenzamide via nucleophilic acyl substitution.[1]

Materials:

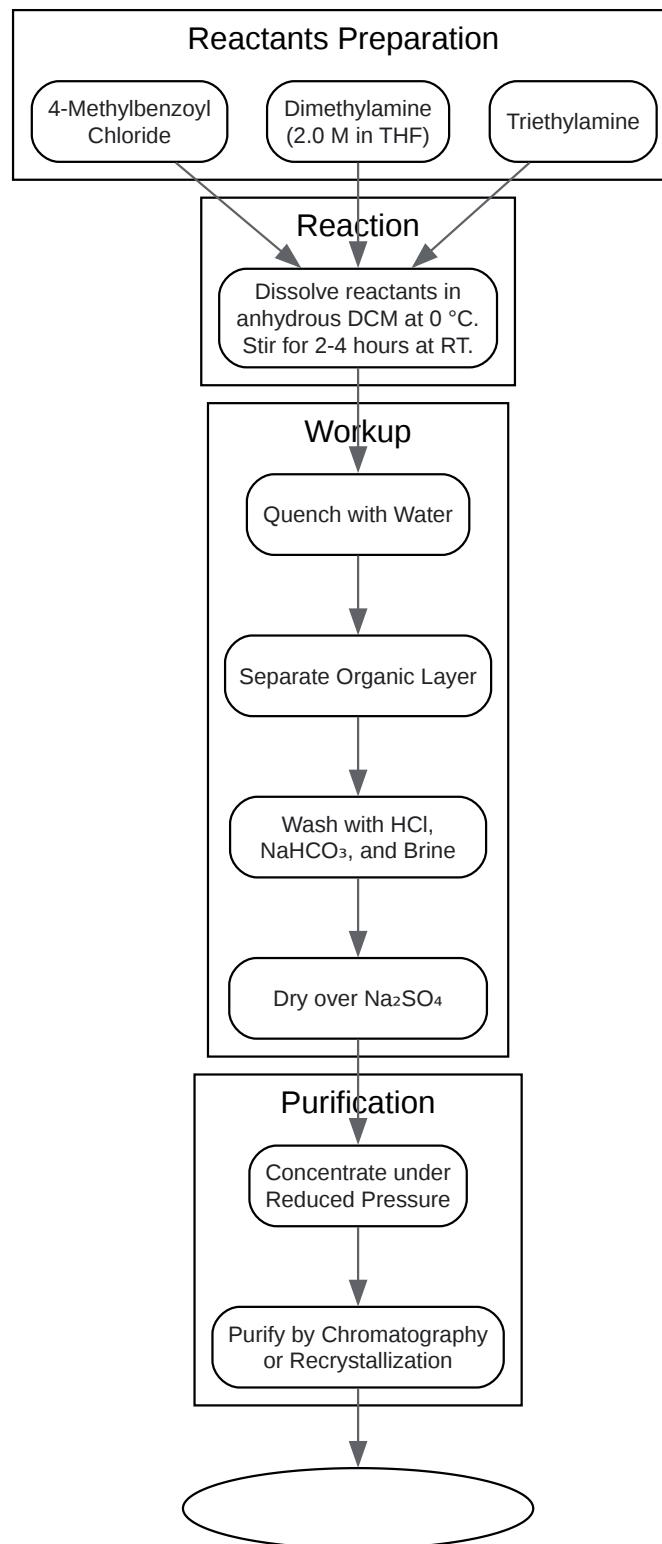
- 4-Methylbenzoyl chloride
- Dimethylamine (2.0 M solution in THF)

- Triethylamine
- Anhydrous dichloromethane (DCM)
- 1 M HCl
- Saturated NaHCO₃ solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve 4-methylbenzoyl chloride (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add dimethylamine solution (1.1 eq) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress using TLC.
- Upon completion, quench the reaction with water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
- Purify the crude product by flash column chromatography or recrystallization to yield pure N,N,4-trimethylbenzamide.[1]

Synthesis Workflow for N,N,4-trimethylbenzamide

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Caption: Synthesis workflow for N,N,4-trimethylbenzamide.

Experimental Protocol: Synthesis of N,N-dimethylbenzamide from Benzoic Acid

This protocol outlines a one-pot synthesis of **N,N-dimethylbenzamide**.

Materials:

- Aniline
- Benzoic acid
- Tetrabutylammonium bromide (TBAB)
- Potassium hydroxide (KOH)
- Iodine (I_2)
- Water
- Ethyl acetate

Procedure:

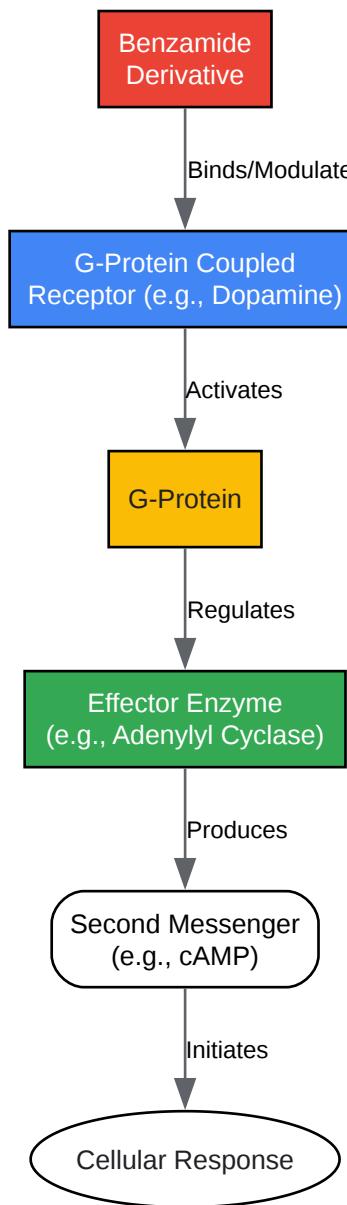
- In a 10 mL quartz tube, combine aniline (0.70 mmol), benzoic acid (0.50 mmol), TBAB (0.5 mmol), KOH (1.0 mmol), and I_2 (0.10 mmol) in 2.5 mL of water.[\[10\]](#)
- Stir the reaction mixture at room temperature for 2.5 hours under sunlight irradiation.[\[10\]](#)
- After the reaction is complete, extract the organic layer with ethyl acetate.[\[10\]](#)
- Concentrate the crude product solution in vacuo.[\[10\]](#)
- Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 5/1) to obtain **N,N-dimethylbenzamide** as a white solid.[\[10\]](#)

Biological Activity and Applications

While direct comparative biological data is limited, the activities of these compounds can be inferred from their structural analogs.

- **N,N,4-trimethylbenzamide:** There is a notable lack of in-depth studies on the specific biological activity of this compound.[\[11\]](#) However, its structural similarity to other biologically active benzamides suggests it may exhibit activities such as:
 - **Insect Repellency:** The well-known insect repellent DEET (N,N-diethyl-m-toluamide) is a benzamide derivative, indicating potential for N,N,4-trimethylbenzamide in this area.[\[11\]](#) [\[12\]](#)
 - **Central Nervous System (CNS) Activity:** Many benzamide analogs act as anticonvulsants, antipsychotics, and antiemetics, often by interacting with dopamine and serotonin receptors.[\[11\]](#)
 - **Enzyme Inhibition and Antimicrobial Properties:** Some benzamides are known to be enzyme inhibitors (e.g., HDACs) or have antibacterial and antifungal properties.[\[11\]](#)
 - **Anticancer Activity:** While not for N,N,4-trimethylbenzamide itself, new derivatives of 4-methylbenzamide have shown high activity against some cancer cell lines.[\[13\]](#)
- **N,N-dimethylbenzamide:** This compound has more documented applications:
 - **Insect Repellent:** It is used as an active ingredient in insect repellent products.[\[14\]](#)[\[15\]](#)
 - **Chemical Reagent:** It serves as a reagent for the deoxygenation of secondary alcohols.[\[4\]](#) [\[16\]](#)
 - **Hydrotropic Agent:** It has been investigated for its ability to solubilize drugs with low aqueous solubility.[\[4\]](#)
 - **Intermediate in Synthesis:** It is a crucial intermediate in the production of agrochemicals and pharmaceuticals.[\[7\]](#)

Hypothetical Benzamide Interaction with a GPCR Signaling Pathway

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